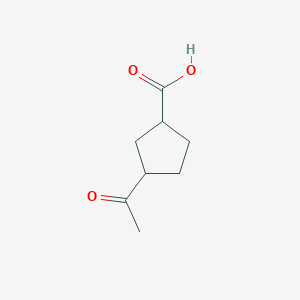![molecular formula C25H38N2O B13954940 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-49-0](/img/structure/B13954940.png)
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C21H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyloxyphenyl group and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine typically involves the reaction of 4-(heptyloxy)benzaldehyde with octylamine and a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context. In the case of its anti-inflammatory activity, it may involve the repression of MAPK/NF-κB signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)phenyl isocyanate: Similar in structure but with an isocyanate group instead of a pyrimidine ring.
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole: Another compound with a heptyloxyphenyl group but with a triazole ring instead of a pyrimidine ring.
Uniqueness
2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
57202-49-0 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-11-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI Key |
URHKQYKCNSLHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


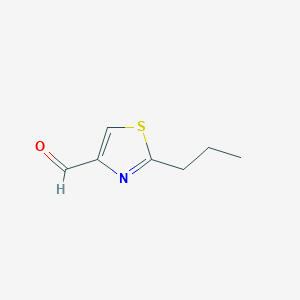
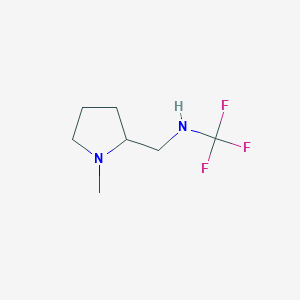


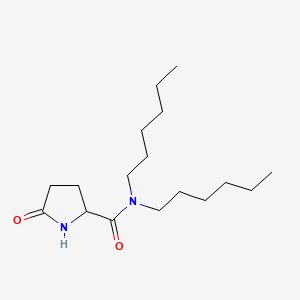
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)

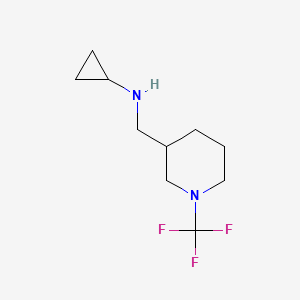
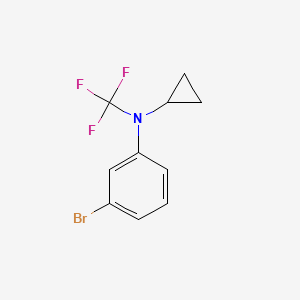
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
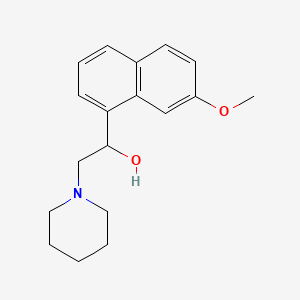
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)

